Benzene-1,2-disulfonyl diazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-didiazobenzene-1,2-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-3-1-2-4-6(5)18(15,16)12-10-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYNAYYRODHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393603 | |
| Record name | Benzenedisulfonyl diazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-17-8 | |
| Record name | o-Benzenedisulfonyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenedisulfonyl diazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Benzene 1,2 Disulfonyl Diazide
Reactivity Modes of Aryl Sulfonyl Azides
Aryl sulfonyl azides are a versatile class of reagents in organic synthesis, primarily recognized for their ability to act as precursors to highly reactive intermediates. Their reactivity is dominated by several key modes, including the generation of nitrenes, participation in diazo-transfer reactions, and engagement in cycloadditions. The thermal or photochemical decomposition of sulfonyl azides leads to the extrusion of dinitrogen (N₂) and the formation of a transient, electron-deficient sulfonylnitrene species. These nitrenes can undergo a variety of subsequent reactions, such as C-H bond insertion, aziridination of olefins, and rearrangement reactions.
In the context of copper-catalyzed reactions, sulfonyl azides react with terminal alkynes to form N-sulfonyl triazolyl copper intermediates. acs.orgnih.gov These intermediates can be labile and may rearrange to a ketenimine, which can then be trapped by various nucleophiles like amines, alcohols, or water to yield three-component coupled products such as amidines, imidates, or amides, respectively. nih.gov Computational studies have supported this pathway, indicating that the triazolyl copper intermediate serves as a crucial branching point that dictates the final product distribution. nih.gov
Furthermore, sulfonyl azides are widely employed as diazo-transfer reagents. organic-chemistry.orgnih.govnih.gov In these reactions, the two terminal nitrogen atoms of the azide (B81097) group are transferred to a suitable substrate, typically an active methylene (B1212753) compound, to form a diazo compound. researchgate.net Mechanistic studies using ¹⁵N isotopic labeling have confirmed that this process occurs via a diazo transfer mechanism, involving the nucleophilic attack of the substrate at the terminal nitrogen of the azide. organic-chemistry.org This method provides a powerful tool for the synthesis of diazo compounds, which are themselves valuable synthetic intermediates. nih.govorganic-chemistry.org
Intra- and Intermolecular Reactivity Profiles
The presence of two sulfonyl azide groups in an ortho-relationship on a benzene (B151609) ring, as in benzene-1,2-disulfonyl diazide, introduces unique reactivity profiles, enabling both intramolecular and intermolecular transformations.
Intramolecular Cyclization Pathways Triggered by Ortho-Diazide Functionality
The ortho-disposed diazide functionality in this compound provides a platform for intramolecular cyclization reactions. While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided search results, the reactivity of related systems offers mechanistic insights. For instance, the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine (B178648) is a key step in the synthesis of 2H-1,2,3-benzothiadiazine 1,1-dioxide, highlighting the propensity for ring formation from ortho-disubstituted benzene derivatives. mdpi.com Similarly, the diazotization and subsequent intramolecular cyclization of 1,2-aryldiamines is a common method for preparing benzotriazoles. researchgate.net
In a related context, copper-catalyzed reactions of 1-(o-acetamidophenyl)propargyl alcohols with sulfonyl azides lead to the formation of 1,2-dihydro-2-iminoquinolines through a cascade of ketenimine formation, intramolecular nucleophilic attack, and aromatization. beilstein-journals.org This demonstrates how an ortho-substituent can intercept a reactive intermediate generated from a sulfonyl azide. It is conceivable that under appropriate conditions, one sulfonyl azide group of this compound could react to form an intermediate that is then trapped by the adjacent sulfonyl azide or a derivative thereof, leading to novel heterocyclic structures. For instance, photocatalytic radical-induced cyclization reactions are known to form aromatic rings. rsc.org
Intermolecular Coupling Reactions
This compound can participate in various intermolecular coupling reactions. Aryl sulfonyl azides, in general, are effective partners in transition metal-catalyzed cross-coupling reactions for the synthesis of N-(hetero)aryl sulfonamides. rsc.org These reactions often proceed via C-H activation and sulfonamidation. For example, iridium-catalyzed reactions of N-phenylbenzimidamide derivatives with sulfonyl azides result in the formation of 1-(sulfonyl)-2-aryl-1H-benzo[d]imidazoles through a C–H activation, sulfonamidation, and annulation cascade. rsc.org Similarly, cobalt-catalyzed site-selective sulfonamidation of indoles with sulfonyl azides has been reported. rsc.org
In the absence of a transition metal catalyst, base-mediated coupling reactions of benzenesulfonyl azides with proline have been shown to produce proline-derived benzenesulfonamides. acs.org These reactions highlight the electrophilic nature of the sulfonyl azide group and its susceptibility to nucleophilic attack. This compound, with its two reactive sites, could potentially undergo sequential or double coupling reactions, leading to the formation of more complex molecular architectures.
Exploration of Radical Mechanisms Initiated by Diazide Decomposition
The decomposition of sulfonyl azides can proceed through radical pathways, particularly under thermal or photochemical conditions. researchgate.netmdpi.com Photolysis of sulfonyl azides can generate a triplet nitrene, which can abstract a hydrogen atom from a suitable donor to form an α-alkoxy radical. researchgate.net This initiates a radical chain process.
Sulfonyl azides are also effective at trapping carbon-centered radicals. researchgate.net This reactivity has been exploited in intra- and intermolecular carboazidation of olefins. The mechanism is thought to involve the addition of an alkyl radical to the terminal nitrogen of the sulfonyl azide. researchgate.net
Visible light photoredox catalysis can also initiate radical reactions of sulfonyl azides. For example, the reaction of a sulfonyl radical, generated from a sulfonyl azide, with a 1,6-enyne can lead to a cyclization/azidation cascade to produce functionalized six-membered rings. mdpi.com The proposed mechanism involves the addition of the sulfonyl radical to the alkyne, followed by cyclization of the resulting vinyl radical and subsequent trapping of the tertiary radical by another molecule of the sulfonyl azide. mdpi.com Given that this compound possesses two sulfonyl azide functionalities, its decomposition could potentially lead to the formation of diradicals or sequential radical reactions, opening avenues for the synthesis of complex polycyclic systems.
Diazo-Transfer Reactions Mediated by this compound
Sulfonyl azides are the most commonly used reagents for diazo-transfer reactions, a process that converts a compound with an active methylene group into a diazo compound. nih.govresearchgate.net This reaction is of significant synthetic utility as diazo compounds are versatile intermediates. The mechanism of the Regitz diazo transfer involves the base-mediated deprotonation of the active methylene compound to form an enolate, which then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent collapse of the resulting intermediate and elimination of the sulfonamide affords the diazo compound. nih.gov
Several sulfonyl azides have been developed for this purpose, including p-toluenesulfonyl azide and p-acetamidobenzenesulfonyl azide. nih.gov Polymer-supported benzenesulfonyl azide has been introduced to improve the safety of the process. organic-chemistry.org While there are no specific reports in the provided search results detailing the use of this compound as a diazo-transfer reagent, its structure suggests it could function as such. The presence of two sulfonyl azide groups might offer unique reactivity or the potential for a double diazo transfer under specific conditions.
| Diazo-Transfer Reagent | Substrate Type | Key Features |
| p-Toluenesulfonyl azide | Active methylene compounds | Commonly used, but potentially explosive. orgsyn.org |
| p-Acetamidobenzenesulfonyl azide | Active methylene compounds | A safer alternative to tosyl azide. nih.gov |
| Polymer-supported benzenesulfonyl azide | Active methylene compounds | Improved safety profile. organic-chemistry.org |
| Imidazole-1-sulfonyl azide hydrogen sulfate | Primary sulfonamides | Efficient for synthesis of sulfonyl azides. organic-chemistry.orgnih.gov |
1,3-Dipolar Cycloaddition Chemistry
The azide functional group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes, to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles. organic-chemistry.orgyoutube.com This reaction is typically concerted and stereospecific. wikipedia.org
Sulfonyl azides, being electron-poor, react rapidly with electron-rich alkynes in what is known as an inverse electron demand cycloaddition. rsc.org The reaction of sulfonyl azides with strained cyclic alkynes, such as cyclooctyne, is particularly rapid and efficient, proceeding via a strain-promoted azide-alkyne cycloaddition (SPAAC) to yield 1-sulfonylcyclooctatriazoles. rsc.org These cycloadducts can then undergo further transformations, such as rhodium-catalyzed denitrogenation to form metal-carbene complexes. rsc.org
This compound, possessing two 1,3-dipolar azide moieties, has the potential to undergo double 1,3-dipolar cycloadditions with suitable dipolarophiles. This could lead to the formation of novel bis-triazole structures or more complex fused heterocyclic systems, depending on the nature of the dipolarophile and the reaction conditions.
| 1,3-Dipole | Dipolarophile | Product | Reaction Type |
| Organic Azide | Alkyne | 1,2,3-Triazole | Huisgen Cycloaddition organic-chemistry.orgyoutube.com |
| Organic Azide | Alkene | 1,2,3-Triazoline | 1,3-Dipolar Cycloaddition rsc.org |
| Sulfonyl Azide | Electron-rich alkyne | 1-Sulfonyl-1,2,3-triazole | Inverse electron demand cycloaddition rsc.org |
| Sulfonyl Azide | Strained cyclic alkyne | 1-Sulfonylcyclooctatriazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) rsc.org |
| Nitrile Oxide | Alkyne | Isoxazole | 1,3-Dipolar Cycloaddition youtube.com |
| Nitrile Imine | Alkyne | Pyrazole | 1,3-Dipolar Cycloaddition youtube.com |
Role of SuFEx-like Reactivity in Disulfonyl Systems
Extensive research into the reactivity of disulfonyl systems has not yielded specific information regarding "this compound" and its involvement in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)-like reactions. The available scientific literature primarily focuses on the SuFEx chemistry of related compounds, namely benzene-1,2-disulfonyl fluoride and benzene-1,3-disulfonyl fluoride.
SuFEx chemistry, a click chemistry concept, relies on the robust yet triggerable reactivity of the sulfonyl fluoride (-SO₂F) group. pnas.org This functionality allows for the efficient and specific formation of strong covalent bonds with nucleophiles under specific catalytic conditions. pnas.org Mechanistic studies have detailed the role of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the involvement of silicon-based additives in accelerating these exchange reactions. nih.gov
The core of SuFEx reactivity lies in the exchange of the fluoride atom on the sulfonyl group. In contrast, sulfonyl azides (-SO₂N₃) are characterized by the electrophilicity of the azido (B1232118) moiety, leading to distinct reaction pathways such as diazo transfer reactions and cycloadditions. rsc.org While both sulfonyl fluorides and sulfonyl azides are reactive functional groups, their reaction mechanisms and applications differ significantly.
Current research on disulfonyl systems within the context of SuFEx chemistry has explored the use of disulfonyl fluorides as "clickable" hubs for creating complex molecular architectures. For instance, but-3-ene-1,3-disulfonyl difluoride has been developed as a versatile building block for synthesizing sultams. rsc.org Similarly, benzene-1,3-disulfonyl fluoride has been employed in deoxyazidation reactions, showcasing the utility of the SuFEx concept. enamine.netnih.gov
However, a direct connection or analogous "SuFEx-like" reactivity involving the exchange of the azide group in "this compound" in a manner similar to the fluoride in SuFEx systems is not documented in the reviewed literature. The reactivity of sulfonyl azides is generally dominated by the chemistry of the azide group itself, which includes thermal or photochemical decomposition to form nitrenes and participation in various cycloaddition reactions. mdpi.com There is no current evidence to suggest that disulfonyl diazides participate in the characteristic exchange reactions that define SuFEx chemistry.
Further investigation would be required to determine if "this compound" can undergo any form of exchange reaction at the sulfur center that could be classified as "SuFEx-like." Without such studies, any discussion on this topic would be purely speculative.
Applications of Benzene 1,2 Disulfonyl Diazide in Complex Molecular Synthesis
Construction of Novel Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast number of biologically active compounds and functional materials. wiley-vch.de Benzene-1,2-disulfonyl diazide serves as a valuable precursor in the construction of these complex molecular architectures.
Synthesis of Polycyclic Aromatic Compounds
Polycyclic aromatic compounds (PACs), which consist of fused aromatic rings, are a significant class of molecules with applications ranging from organic electronics to medicinal chemistry. libretexts.orgnih.gov The reactivity of this compound can be harnessed to introduce nitrogen atoms into polycyclic systems, leading to the formation of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These N-PAHs often exhibit unique electronic and photophysical properties. The fusion of heterocyclic rings containing nitrogen to a benzene (B151609) core is a common strategy to create diverse polycyclic structures. libretexts.org For instance, compounds like quinoline (B57606) and indole, which feature a nitrogen-containing ring fused to benzene, are fundamental building blocks in many pharmaceuticals. libretexts.org
The synthesis of complex polycyclic aromatic hydrocarbons, including nanobelts and cages, is an active area of research. uni-heidelberg.de While direct applications of this compound in the synthesis of large, cage-like PAHs are not extensively documented, its potential lies in the ability to form nitrogen-containing synthons that can be further elaborated into more complex structures. The diazide functionality allows for cycloaddition reactions, which are powerful tools for ring formation. colab.ws
Derivation of Benzimidazole-Sulfonyl Scaffolds
Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiproliferative, and antiviral properties. nih.gov The incorporation of a sulfonyl group onto the benzimidazole core can further modulate these activities. nih.gov
The synthesis of benzimidazole-sulfonyl derivatives often involves the reaction of a substituted o-phenylenediamine (B120857) with a sulfonyl chloride. nih.govresearchgate.net While this compound is not directly used as the starting material for the benzimidazole ring itself, it can be a precursor to ortho-functionalized sulfonamides that could then be cyclized to form benzimidazole derivatives. For example, the reduction of one of the azide (B81097) groups to an amine, followed by reaction with a suitable one-carbon unit, could lead to the formation of a benzimidazole ring with a remaining sulfonyl azide group available for further functionalization.
The general synthesis of 1,2-substituted benzimidazoles can be achieved through various methods, including the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netresearchgate.net A copper-catalyzed three-component reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes has been developed for the synthesis of 1,2-substituted benzimidazoles. researchgate.net This highlights the utility of sulfonyl azides in the construction of these important heterocyclic systems.
Utilization in Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
Sulfonyl azides, in general, are valuable components in MCRs, particularly in copper-catalyzed reactions with terminal alkynes. sioc-journal.cn These reactions proceed through an in-situ generated N-sulfonyl ketenimine intermediate, which can be trapped by various nucleophiles. sioc-journal.cn this compound, with its two sulfonyl azide groups, offers the potential for sequential or double MCRs, leading to the synthesis of complex molecules.
For example, a three-component reaction involving a sulfonyl azide, a terminal alkyne, and a nucleophile can lead to the formation of N-sulfonyl amidines. openaccesspub.org The use of this compound in such a reaction could potentially yield bis-amidine structures. Research has shown that arenesulfonyl azides can react with methyl propiolate and secondary cyclic amines in a solvent-free, one-pot synthesis to produce sulfonyl amidines in good yields. openaccesspub.org
Development of Advanced Polymer Architectures
The field of functional polymers is rapidly expanding, driven by the need for materials with specific properties for advanced applications. scispace.com Click chemistry, a set of powerful and reliable reactions, has become a vital tool for polymer synthesis and modification. rsc.orgacs.org The azide-alkyne cycloaddition, a cornerstone of click chemistry, is particularly useful for creating well-defined polymer architectures. rsc.org
While direct polymerization of this compound is not a common application, its difunctional nature makes it an intriguing candidate as a monomer or cross-linking agent. The two sulfonyl azide groups can potentially participate in sequential click reactions with di-alkynes to form linear polymers or with multi-alkyne monomers to create cross-linked networks. The resulting polymers would feature regularly spaced sulfonyl groups, which could influence their physical and chemical properties.
The development of functional polymers often involves post-polymerization modification, where a pre-formed polymer is functionalized with desired chemical groups. researchgate.net A polymer containing alkyne groups could be cross-linked or functionalized using this compound. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, another click chemistry process, has also been employed for the functionalization of materials and could potentially be adapted for reactions involving sulfonyl-containing compounds. rsc.org
Contributions to Chemo-Selective Functionalization Strategies
Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical concept in organic synthesis. acs.org this compound's two reactive sulfonyl azide groups, situated in close proximity on an aromatic ring, present unique opportunities and challenges for chemoselective functionalization.
The selective reaction of one of the two sulfonyl azide groups would allow the resulting product to be used in subsequent transformations. This could be achieved by controlling the stoichiometry of the reagents or by exploiting subtle differences in the reactivity of the two groups, although they are electronically very similar.
Aryl azides are known to participate in various transformations, including nitrene transfer reactions. nih.gov The generation of a nitrene from one of the azide groups of this compound could lead to C-H insertion or other amination reactions. The challenge would be to control the reaction to occur at only one of the two sites.
Precursor to Sulfonamides and Sulfones with Ortho-Substitution Patterns
Sulfonamides and sulfones are important structural motifs in medicinal chemistry and materials science. thieme-connect.comannualreviews.orgjchemrev.com The ortho-disubstituted pattern provided by this compound is a valuable feature for the synthesis of specific target molecules.
The reduction of the azide groups to amines, followed by reaction with electrophiles, or the reaction of the azides with nucleophiles can lead to a variety of ortho-disubstituted benzenesulfonamide (B165840) derivatives. For instance, iridium-catalyzed ortho-C-H amidation of benzenesulfonamides with sulfonyl azides has been reported, providing a route to 2-aminobenzenesulfonamides. researchgate.net
The conversion of the sulfonyl azide groups to sulfones can also be envisioned. Sulfones can be synthesized through various methods, including the oxidation of sulfides or the sulfonylation of aromatic compounds. jchemrev.com this compound could serve as a starting material for the synthesis of ortho-disubstituted diaryl sulfones through reactions that replace the azide groups with aryl moieties. The development of methods for the synthesis of primary sulfonamides from organometallic reagents and novel sulfinylamine reagents has expanded the toolkit for accessing these important compounds. acs.org
Derivatization Strategies and Functional Group Transformations
Selective Functionalization of Azide (B81097) Moieties
The two azide groups in benzene-1,2-disulfonyl diazide present an opportunity for selective or sequential functionalization. The proximity of these groups can influence their reactivity, potentially allowing one group to be modified while the other remains intact.
One plausible strategy for selective monofunctionalization is based on steric hindrance. Reactions with bulky reagents may favor reaction at one azide group, leaving the other sterically shielded and unreacted. This principle has been demonstrated in the selective mono-oxidation of ortho-bis(phosphines). nih.gov
Selective Mono-reduction: The selective reduction of one azide group to an amine would yield a valuable intermediate, 2-aminobenzenesulfonyl azide, which can undergo further diverse reactions. Heterogeneous nanoparticle catalysts have shown efficacy in the site-selective monoreduction of polyazide substrates, with a preference for the least sterically hindered azide. researchgate.net While direct studies on this compound are not prevalent, this approach suggests a viable pathway for its selective reduction.
Selective Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition of azides with alkynes to form triazoles is a cornerstone of click chemistry. acs.org For this compound, this reaction can be controlled to achieve either mono- or bis-cycloaddition. The use of one equivalent of an alkyne under controlled conditions could favor the formation of the mono-triazole product. The reactivity of the remaining azide group could then be exploited in subsequent transformations. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from sulfonyl azides. nih.gov
Staudinger Reaction: The reaction of azides with phosphines, known as the Staudinger reaction, yields iminophosphoranes. These intermediates can be hydrolyzed to primary amines or undergo aza-Wittig reactions with carbonyl compounds. nih.gov For this compound, a stepwise Staudinger reaction could potentially be achieved by controlling the stoichiometry of the phosphine (B1218219) reagent, leading to mono- or bis-iminophosphoranes. The selective azide oxidation of 1,2-bis(diphenylphosphino)benzene (B85067) to an asymmetric multifunctional phosphorus ligand suggests that steric control can be exerted in such reactions. nih.gov
Table 1: Hypothetical Selective Functionalization of Azide Moieties in this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential for Selectivity |
| Mono-reduction | H₂, Pd/C (controlled stoichiometry) or Nanoparticle catalyst | 2-Azido-benzenesulfonamide | High, based on steric hindrance and catalyst surface interaction |
| Mono-cycloaddition | 1 eq. Alkyne, Cu(I) catalyst | Mono-triazole | Moderate to high with controlled stoichiometry |
| Mono-Staudinger | 1 eq. PPh₃ | Mono-iminophosphorane | Moderate to high with controlled stoichiometry |
Modifications of the Sulfonyl Groups
The sulfonyl groups in this compound are derived from their corresponding sulfonyl chlorides. These sulfonyl chloride precursors, namely benzene-1,2-disulfonyl dichloride, are versatile intermediates for a range of functional group transformations. youtube.comimperial.ac.uk The conversion of the sulfonyl group can be performed on the diazide itself or, more commonly, on the sulfonyl chloride precursor before the introduction of the azide functionality.
Conversion to Sulfonamides: Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides. This transformation is a robust and widely used method in organic synthesis. thieme-connect.comorganic-chemistry.org In the context of this compound, reacting the precursor, benzene-1,2-disulfonyl dichloride, with two equivalents of an amine would yield the corresponding bis-sulfonamide. Subsequent conversion of the sulfonyl chloride groups to sulfonyl azides would then lead to the desired diazide.
Conversion to Sulfonate Esters: The reaction of sulfonyl chlorides with alcohols in the presence of a base provides sulfonate esters. youtube.comeurjchem.compearson.com This allows for the introduction of a variety of alkoxy groups onto the sulfonyl center. These sulfonate esters are themselves useful functional groups and can act as good leaving groups in nucleophilic substitution reactions.
Conversion to Sulfonyl Hydrazides: Sulfonyl chlorides can be converted to sulfonyl hydrazides by reaction with hydrazine (B178648). kit.edu Alternatively, sulfonyl hydrazides can be synthesized from sodium sulfinate salts and hydrazines using hypervalent iodine reagents. kit.edu Sulfonyl hydrazides are valuable synthetic intermediates and can be converted back to sulfonyl chlorides or bromides under mild conditions using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively. nih.govmdpi.comnortheastern.edupreprints.org
Table 2: Modification of Sulfonyl Groups (via Benzene-1,2-disulfonyl Dichloride Precursor)
| Product Functional Group | Reagents | General Reaction Conditions |
| Sulfonamide | Primary or secondary amine | Base (e.g., pyridine, triethylamine), organic solvent |
| Sulfonate Ester | Alcohol | Base (e.g., pyridine, triethylamine), organic solvent |
| Sulfonyl Hydrazide | Hydrazine | Organic solvent |
Ortho-Directed Functionalization of the Benzene (B151609) Core
The existing sulfonyl groups or their derivatives on the benzene ring can act as directing groups to facilitate the functionalization of the adjacent C-H bonds on the aromatic core. This strategy, known as directed ortho-metalation (DoM), allows for the introduction of a variety of substituents with high regioselectivity. uwindsor.caacs.org
Ortho-Lithiation: Sulfonamides are known to be effective directing groups for ortho-lithiation. acs.orgcdnsciencepub.com For instance, N,N-dimethylbenzenesulfonamide can be lithiated at the ortho position using n-butyllithium. cdnsciencepub.com This lithiated intermediate can then react with a range of electrophiles to introduce new functional groups. In the case of a derivative of this compound, such as the corresponding bis-sulfonamide, selective mono-lithiation could potentially be achieved, followed by quenching with an electrophile.
Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of arenes. acs.orgnih.govcam.ac.uk Sulfonamides and related functional groups can direct various metal catalysts (e.g., iridium, rhodium, palladium) to the ortho C-H bonds. researchgate.netnih.gov For example, iridium-catalyzed ortho-C-H amidation of benzenesulfonamides with sulfonyl azides has been reported. researchgate.net This suggests that the benzene core of a suitably derivatized this compound could be further functionalized through such catalytic methods.
Table 3: Potential Ortho-Directed Functionalization Strategies for this compound Derivatives
| Directing Group | Reaction | Reagents | Potential New Functional Group |
| Sulfonamide | Ortho-lithiation | n-BuLi, then Electrophile (E+) | E (e.g., -CHO, -COOH, -C(OH)R₂) |
| Sulfonamide | Iridium-catalyzed C-H amidation | [IrCp*Cl₂]₂, AgNTf₂, Sulfonyl azide | -NHSO₂R |
| Carboxylic Acid (from oxidation of a substituent) | Iridium-catalyzed C-H amidation | [Ir(III)], Sulfonyl azide | -NHSO₂R |
Post-Synthetic Modification of this compound Derived Compounds
The products derived from the initial functionalization of this compound can themselves be further modified, leading to a vast array of complex molecules. This approach, known as post-synthetic modification (PSM), is a powerful strategy for generating chemical diversity. rsc.orgresearchgate.netnih.gov
Modification of Triazoles: The triazole rings formed from the cycloaddition of the azide groups are not merely inert linkers. They can be subjected to further functionalization. For example, N-arylation of the triazole ring can be achieved, and the substituents on the triazole ring introduced from the alkyne coupling partner can be modified. acs.org
Modification of Sulfonamides: Sulfonamides, formed by the modification of the sulfonyl groups, are also amenable to post-synthetic modification. The acidic N-H proton of primary or secondary sulfonamides can be deprotonated and the resulting anion can be alkylated or acylated. Furthermore, the entire sulfonamide group can be transformed into other functionalities. thieme-connect.com For example, post-synthetic modification has been used to introduce sulfonamide functionalities into metal-organic frameworks (MOFs). rsc.orgresearchgate.net
Modification of the Benzene Core Substituents: Functional groups introduced onto the benzene ring via ortho-directed functionalization can be further elaborated. For example, a formyl group introduced via ortho-lithiation can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an imine.
This multi-pronged approach to derivatization makes this compound and its derivatives highly valuable scaffolds in synthetic and medicinal chemistry.
Advanced Computational and Theoretical Studies
Quantum Mechanical Investigations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzene-1,2-disulfonyl diazide, such investigations would reveal key insights into its stability and electronic nature. Typical studies would involve calculating the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.
Energetic properties such as the heat of formation, strain energy, and total electronic energy would be determined. These values are crucial for assessing the compound's thermodynamic stability, which is of particular interest for diazides due to their potential as high-energy materials. Analysis of the electron density distribution and electrostatic potential maps would highlight the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interactions and reactive sites. However, specific published data for these properties for this compound could not be located.
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method for predicting the reactivity of chemical compounds. For this compound, DFT calculations would offer a quantitative understanding of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis for this compound would calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. The analysis would also visualize the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized on the atoms that will accept electrons, while the HOMO is on the atoms that will donate electrons. Without specific studies, a representative data table for this compound's FMO properties cannot be constructed.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data could not be found.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, a key reaction of interest would be its thermal or photochemical decomposition, which likely proceeds via the loss of nitrogen molecules to form highly reactive bis-nitrene intermediates. Computational studies would model this process, identifying the geometry of the transition state(s) and calculating the activation energy required for the reaction to occur. This information is vital for understanding the conditions needed to initiate its reactions and for controlling the subsequent chemistry of the reactive intermediates. No specific computational studies modeling these pathways for this compound were found.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule (its conformation) can significantly influence its properties and reactivity. Conformational analysis of this compound would involve identifying the different possible spatial arrangements of its two sulfonyl azide (B81097) groups relative to the benzene (B151609) ring and each other. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation.
Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motions of the atoms at a given temperature, MD can explore the conformational landscape, showing how the molecule flexes, vibrates, and transitions between different conformations. This provides insight into the molecule's flexibility and the accessibility of different reactive shapes. No specific conformational analyses or MD simulation results for this compound are available in the searched literature.
Computational Prediction of Novel this compound Derived Scaffolds
Computational chemistry can be used to design new molecules with desired properties. This compound, upon decomposition, would form a bis-nitrene intermediate that could be computationally modeled to predict its reactions with various substrates. This allows for the in silico design of novel heterocyclic scaffolds. For example, the intramolecular insertion of the nitrenes into C-H bonds or cyclization reactions could lead to new, complex molecular frameworks. These predicted scaffolds could then be evaluated computationally for properties relevant to materials science or medicinal chemistry before any synthetic work is undertaken. However, there are no published computational studies that specifically use this compound as a starting point for novel scaffold prediction.
Sophisticated Spectroscopic Techniques for Structural Elucidation
Application of Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Benzene-1,2-disulfonyl diazide, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are invaluable.
In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would exhibit characteristic signals. The electron-withdrawing nature of the two sulfonyl azide (B81097) groups significantly deshields the adjacent aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene. researchgate.net The exact chemical shifts and coupling patterns would provide information about the substitution pattern on the benzene ring.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms directly attached to the sulfonyl groups would be significantly deshielded.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton and carbon signals. libretexts.org
COSY spectra reveal proton-proton couplings, helping to identify which protons are adjacent to each other on the benzene ring. youtube.com Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the aromatic protons. libretexts.org
HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the attachment of the sulfonyl azide groups to the benzene ring by showing correlations between the aromatic protons and the carbon atoms bonded to the sulfur atoms.
Solid-State NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its solid form, especially if obtaining a single crystal for X-ray diffraction is challenging. nsf.gov It can help in understanding intermolecular interactions and packing in the solid state. nsf.gov
| NMR Data Table (Predicted for this compound) | |
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.8 - 8.5 |
| ¹³C (Aromatic, C-S) | 135 - 145 |
| ¹³C (Aromatic, C-H) | 125 - 135 |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. bioanalysis-zone.com For this compound (C₆H₄N₆O₄S₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. bioanalysis-zone.comvulcanchem.com
The technique operates by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). uni-saarland.de The high resolution of the instrument allows for mass measurements with a high degree of accuracy (typically to several decimal places). bioanalysis-zone.com This precision helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com
The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecular ion peak ([M]⁺) would correspond to the intact molecule. docbrown.info Subsequent fragmentation would likely involve the loss of nitrogen gas (N₂) from the azide groups, a characteristic fragmentation pathway for azides. The loss of SO₂ is another plausible fragmentation. wikipedia.org
| **HRMS Data Table for this compound (C₆H₄N₆O₄S₂) ** | |
| Parameter | Value |
| Molecular Formula | C₆H₄N₆O₄S₂ |
| Exact Mass | 287.9735 |
| Molecular Weight | 288.28 |
| Common Fragments | [M-N₂]⁺, [M-2N₂]⁺, [M-SO₂]⁺, [C₆H₄]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. surfacesciencewestern.com These techniques are complementary and provide a detailed fingerprint of the compound. surfacesciencewestern.com
For this compound, the most characteristic vibrational bands would be associated with the azide and sulfonyl groups.
Azide Group (-N₃): A strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group is expected in the FT-IR spectrum, typically in the range of 2100-2200 cm⁻¹. researchgate.netmdpi.com This is a highly diagnostic peak.
Sulfonyl Group (-SO₂-): The sulfonyl group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically strong bands in the FT-IR spectrum, appearing in the regions of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.net
Benzene Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. thermofisher.com
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. surfacesciencewestern.com The S-S bond, if present due to any side reactions, and the symmetric vibrations of the molecule would be more prominent in the Raman spectrum.
| Vibrational Spectroscopy Data Table for this compound | | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 | | Sulfonyl (-SO₂) | Asymmetric Stretch | 1300 - 1400 | | Sulfonyl (-SO₂) | Symmetric Stretch | 1150 - 1200 | | Aromatic C-H | Stretch | > 3000 | | Aromatic C=C | Stretch | 1400 - 1600 |
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. jhu.edu This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. mdpi.com
For this compound, a crystallographic analysis would reveal:
The geometry around the sulfur atoms, which is expected to be tetrahedral.
The bond lengths and angles of the sulfonyl and azide groups. The N-N-N angle in the azide group is typically close to linear but can exhibit some bending. mdpi.com
The conformation of the two sulfonyl azide groups relative to the benzene ring and to each other. Steric hindrance between the two ortho-substituents would likely lead to a twisted conformation.
Intermolecular interactions in the crystal lattice, such as van der Waals forces or dipole-dipole interactions, which govern the crystal packing.
The crystallographic data for related sulfonyl azide compounds show that the S-N and N-N bond lengths are sensitive to the electronic environment. mdpi.com
| Crystallographic Data Table (Hypothetical for this compound) | |
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| S-O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.68 Å |
| N-N (central) Bond Length | ~1.24 Å |
| N-N (terminal) Bond Length | ~1.12 Å |
| C-S-N Bond Angle | ~105° |
| O-S-O Bond Angle | ~120° |
Note: These are expected values based on similar known structures and can vary.
Synergistic Application of Multiple Spectroscopic Modalities
The most robust structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. researchgate.net Each method provides a piece of the structural puzzle, and their combined interpretation leads to a comprehensive and unambiguous characterization.
Emerging Research Avenues and Future Prospects
Design of Novel Reagents and Catalysts Based on Benzene-1,2-disulfonyl Diazide
The inherent reactivity of the dual sulfonyl azide (B81097) moieties in this compound makes it an attractive starting point for the rational design of new reagents and catalysts. The corresponding disulfonyl fluoride (B91410) has been identified as a selective and covalent inhibitor of human neutrophil elastase (hNE), suggesting that derivatives of this compound could be explored for similar biological applications. pnas.org The development of reagents based on related structures, such as benzene-1,3-disulfonyl fluoride and benzene-1,3,5-trisulfonyl fluoride for deoxyazidation, highlights a pathway for creating specialized reagents from polysubstituted benzene (B151609) sulfonyl cores. nih.gov These related reagents have proven effective for the synthesis of alkyl azides from alcohols, a crucial transformation in click chemistry. nih.gov
Furthermore, the conversion of primary amines to azides is a cornerstone reaction in organic synthesis, with applications ranging from bioconjugation to materials science. acs.org Reagents derived from sulfonyl azides are pivotal for these diazo-transfer reactions. acs.orgnih.gov this compound offers a scaffold for creating bifunctional or cyclic diazo-transfer reagents with potentially unique selectivity and reactivity. For instance, N,N-1,2-benzenedisulfonylimide, derived from the corresponding disulfonyl chloride, has been shown to be an effective cyclic leaving group for the stereoselective substitution of amines. sci-hub.ru This suggests that catalysts or reagents derived from the diazide could facilitate novel transformations through the cooperative action of the two adjacent reactive sites.
Research is also moving towards creating catalysts where the benzene-1,2-disulfonyl moiety acts as a ligand scaffold. The synthesis of 1,2-diamines, which are vital ligands in asymmetric catalysis, often involves precursors that can be accessed through aziridination or cycloaddition reactions. rsc.org The diazide could potentially be used to synthesize novel chiral ligands for metal-catalyzed reactions, where the ortho-disposition of the coordinating groups could enforce specific geometries and enhance catalytic activity and selectivity.
Exploration of Unprecedented Reactivity Paradigms
The close proximity of the two sulfonyl azide groups in this compound is expected to give rise to unprecedented reactivity. Sulfonyl azides are known to participate in a variety of reactions, including cycloadditions and C-H aminations, often through the generation of highly reactive nitrene intermediates. beilstein-journals.org The potential for intramolecular interactions between two neighboring, transiently generated nitrenes or between a nitrene and an azide group could open pathways to novel heterocyclic systems that are otherwise difficult to access.
The chemistry of di- and polyazides has revealed that these compounds can undergo unique transformations where one azide group reacts intramolecularly while the other remains available for further functionalization. colab.ws This principle, applied to this compound, could lead to sequential, one-pot reactions for building molecular complexity. For example, one azide could participate in an intramolecular cyclization to form a benzothiadiazine-like structure, leaving the second azide group poised for an intermolecular reaction such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com
Recent studies on related systems have shown that the regioselectivity of cycloaddition reactions can be controlled by the electronic nature of substituents on the diazadiene. researchgate.net In the case of this compound, the two strong electron-withdrawing groups could significantly influence its reactivity as a dipolarophile or a nitrene precursor. This could enable reactions that are not observed with simpler monosulfonyl azides. For example, while many sulfonyl azides react with alkynes and amines to form N-sulfonylamidines, the bifunctional nature of this compound might facilitate the formation of macrocycles or unique polymeric structures. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and use of organic azides, particularly polyazides, can be hazardous due to their potential for explosive decomposition. nih.govcolab.ws Flow chemistry offers a significantly safer approach for handling such energetic materials by utilizing small reactor volumes and providing precise control over reaction parameters like temperature and residence time. researchgate.neteuropa.eudokumen.pub The integration of this compound into continuous flow systems is a key research avenue for enabling its safe synthesis and subsequent use in multi-step reaction sequences.
Automated synthesis platforms can be combined with flow reactors to accelerate the optimization of reactions involving this compound. europa.eubristol.ac.uk For example, the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, has been successfully adapted to flow conditions, often avoiding the isolation of hazardous azide intermediates. sci-hub.se An automated system could rapidly screen different substrates, catalysts, and conditions for reactions with this compound, facilitating the discovery of new transformations and applications. bristol.ac.uk The development of automated systems for oligosaccharide synthesis, which often involves multiple protection and deprotection steps, serves as a model for how complex molecules can be assembled efficiently. google.com This approach could be applied to create libraries of compounds derived from this compound for screening in drug discovery or materials science.
Theoretical Frameworks for Predicting Ortho-Disubstituted Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding and predicting the unique reactivity of this compound. beilstein-archives.org Theoretical models can elucidate the electronic structure, conformational preferences, and transition states of reactions involving this molecule. Such studies are crucial for rationalizing the influence of the ortho-disubstituted pattern on its chemical behavior.
Exit vector analysis, a computational tool, has been used to compare the geometry of ortho-substituted benzenes with saturated bioisosteres like 1,2-disubstituted bicyclo[1.1.1]pentanes and 1,2-disubstituted bicyclo[2.1.1]hexanes. nih.govbeilstein-journals.org A similar theoretical analysis of this compound and its derivatives could predict their conformational properties and how they might interact with biological targets or serve as building blocks in materials.
DFT calculations have been employed to study the reaction mechanisms of benzenesulfonyl azides with alkenes, revealing the energetics of competing pathways such as [3+2] cycloaddition versus nitrene formation. beilstein-archives.org Applying these theoretical frameworks to this compound can help predict whether the two azide groups will react independently or cooperatively. For example, calculations could determine the activation barriers for the sequential formation of two nitrenes versus a concerted or rapid stepwise process leading to a diradical or other unusual intermediate. These theoretical insights are invaluable for guiding synthetic efforts toward the discovery of novel reactions and the design of new functional molecules based on this unique ortho-disubstituted scaffold.
Q & A
Basic: What are the optimal synthetic routes and purification methods for Benzene-1,2-disulfonyl diazide in academic research?
Methodological Answer:
this compound can be synthesized via sulfonylation of benzene-1,2-diamine using sulfonyl chloride derivatives under controlled anhydrous conditions. A common approach involves reacting benzene-1,2-disulfonyl chloride (CAS 6461-76-3) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 0–5°C to prevent premature decomposition . Purification typically involves recrystallization from ethanol or chromatography on silica gel to remove unreacted intermediates. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity. For example, H NMR can confirm the absence of residual sulfonyl chloride (δ 3.5–4.0 ppm for -SO₂Cl protons) .
Advanced: How can covalent inhibition mechanisms of this compound be validated in enzymatic studies?
Methodological Answer:
Covalent inhibition by this compound can be confirmed via high-resolution mass spectrometry (HRMS) and kinetic assays . For instance, in studies on human neutrophil elastase (hNE), incubation of the diazide with the enzyme followed by MALDI-TOF MS analysis reveals a mass shift corresponding to covalent adduct formation (e.g., +223 Da for hNE-inhibitor complexes) . Kinetic parameters (/) should be determined using fluorogenic substrates to quantify inhibition efficiency. Control experiments with serine protease inhibitors (e.g., PMSF) are necessary to distinguish specific vs. nonspecific binding .
Advanced: What click chemistry strategies are applicable for functionalizing this compound in probe design?
Methodological Answer:
The diazide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. For example, terminal alkynes (e.g., propargylamine) can be coupled to the diazide to generate triazole-linked derivatives, which are useful for fluorescent labeling or immobilization on solid supports . Reaction optimization requires strict control of Cu(I) catalyst concentration (1–5 mol%) and inert atmospheres to prevent side reactions. Post-conjugation purification via size-exclusion chromatography ensures removal of unreacted ligands .
Advanced: How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
Terahertz (THz) spectroscopy combined with density functional theory (DFT) calculations is highly effective for distinguishing structural isomers. For example, THz absorption spectra (0.5–4.0 THz) can differentiate sulfonyl vs. sulfonic acid derivatives based on intermolecular vibrational modes, while DFT simulations assign spectral peaks to specific bond vibrations (e.g., S–N stretch at ~2.3 THz) . Mid-infrared spectroscopy (400–2000 cm) complements this by identifying intramolecular vibrations (e.g., diazide N–N stretches at ~2100 cm) .
Advanced: How should researchers address contradictions in reactivity data from different analytical methods?
Methodological Answer:
Discrepancies between techniques (e.g., NMR vs. MS) require cross-validation. For example, if MALDI-TOF MS indicates covalent adduct formation but H NMR shows no residual diazide signals, this could suggest partial protein denaturation during MS analysis. To resolve this:
- Perform time-resolved kinetics to track reaction progress.
- Use circular dichroism (CD) to confirm protein structural integrity post-reaction.
- Validate results with orthogonal methods like X-ray crystallography or isothermal titration calorimetry (ITC) .
Basic: What stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer:
The compound is sensitive to light, moisture, and elevated temperatures. Storage at –20°C in amber vials under argon is recommended. Decomposition can be monitored via UV-Vis spectroscopy (absorbance at 260–280 nm for diazide degradation products). Avoid prolonged exposure to reducing agents (e.g., DTT) or acidic/basic conditions, which may hydrolyze the sulfonyl-diazide bond. Stability assays under varying pH (4–10) and temperature (4–37°C) should precede long-term studies .
Advanced: What computational tools aid in predicting the reactivity of this compound with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and QM/MM simulations predict binding affinities and reaction pathways. For covalent inhibitors, the Gibbs free energy () of transition states for sulfonyl-diazide attack on catalytic serine residues (e.g., in hNE) can be calculated using Gaussian09 at the B3LYP/6-31G* level. Electrostatic potential maps from DFT highlight electrophilic regions (e.g., sulfur atoms) prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
